(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
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Overview
Description
(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an oxetane ring, a naphthalene moiety, and a piperidine ring. The presence of these diverse functional groups makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxetane ring through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the epoxide ring opening/ring closing method . The naphthalene and piperidine moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to enzymes or receptors. The naphthalene and piperidine moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethyl 4-methylbenzene-1-sulfonate: This compound also contains an oxetane ring and is used in similar synthetic applications.
Azetidine derivatives: These compounds share structural similarities with oxetane derivatives and are used in the synthesis of heterocyclic amino acids.
Uniqueness
(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its spirocyclic structure, which combines multiple functional groups in a single molecule.
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6S)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c22-17(20-24)15-2-3-16-9-19(6-4-14(16)8-15)5-1-7-21(18(19)23)10-13-11-25-12-13/h2-3,8,13,24H,1,4-7,9-12H2,(H,20,22)/t19-/m1/s1 |
InChI Key |
LBOBEQPESNSPDS-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
Canonical SMILES |
C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
Origin of Product |
United States |
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